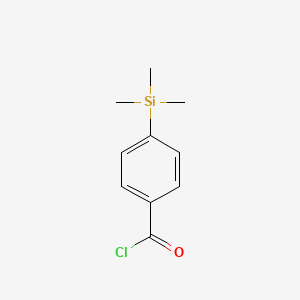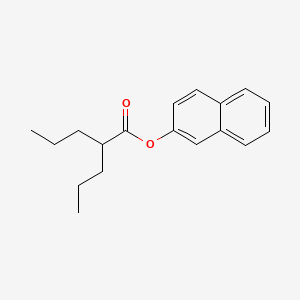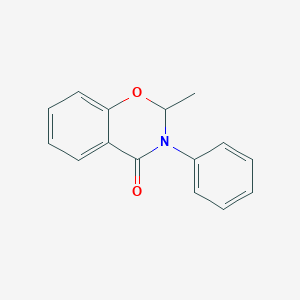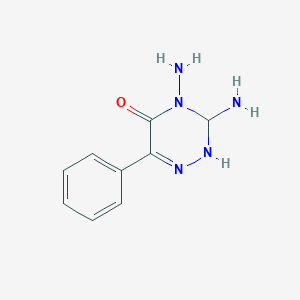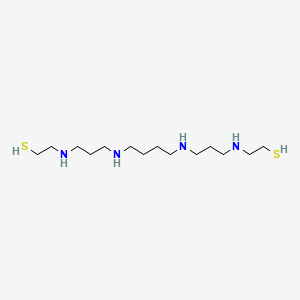
16-Isovalerylgitoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Isovalerylgitoxin is a naturally occurring cardiac glycoside. It is a derivative of gitoxin, which is found in the Digitalis species of plants. Cardiac glycosides like this compound are known for their ability to increase the force of contraction of the heart muscle, making them valuable in the treatment of certain heart conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Isovalerylgitoxin typically involves the esterification of gitoxin with isovaleric acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gitoxin from Digitalis plants, followed by its esterification with isovaleric acid. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
16-Isovalerylgitoxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the glycoside or aglycone parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield deoxy derivatives.
Aplicaciones Científicas De Investigación
16-Isovalerylgitoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of cardiac glycosides.
Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating heart conditions.
Industry: It is used in the development of new drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 16-Isovalerylgitoxin involves inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance the force of contraction of the heart muscle. The molecular targets include the sodium-potassium ATPase enzyme and the sodium-calcium exchanger.
Comparación Con Compuestos Similares
Similar Compounds
Digoxin: Another cardiac glycoside with similar effects but different pharmacokinetics.
Ouabain: A cardiac glycoside with a more potent effect on the sodium-potassium ATPase enzyme.
Digitoxin: Similar to digoxin but with a longer half-life.
Uniqueness
16-Isovalerylgitoxin is unique due to its specific esterification with isovaleric acid, which can influence its pharmacokinetic properties and biological activity. This modification can affect its absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
Propiedades
Número CAS |
26184-94-1 |
|---|---|
Fórmula molecular |
C46H72O15 |
Peso molecular |
865.1 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C46H72O15/c1-22(2)14-36(51)59-34-20-46(53)30-9-8-27-16-28(10-12-44(27,6)29(30)11-13-45(46,7)40(34)26-15-35(50)54-21-26)58-37-18-32(48)42(24(4)56-37)61-39-19-33(49)43(25(5)57-39)60-38-17-31(47)41(52)23(3)55-38/h15,22-25,27-34,37-43,47-49,52-53H,8-14,16-21H2,1-7H3/t23-,24-,25-,27-,28+,29+,30-,31+,32+,33+,34?,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+/m1/s1 |
Clave InChI |
WAUXRNRLQUPPMA-HHTDSMBASA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC([C@H]7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



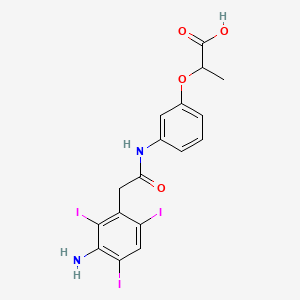
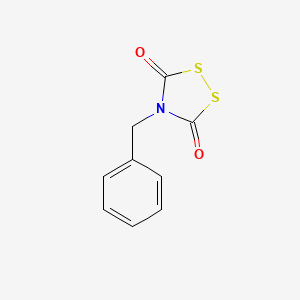

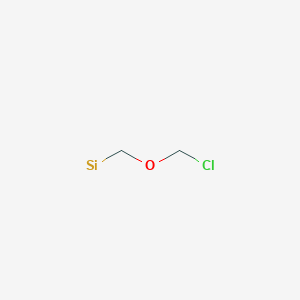
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
